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Compound of Interest

Compound Name: H3K4(Me2) (1-20)

Cat. No.: B15597301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the histone H3K4(Me2) (1-
20) peptide in structural biology studies. This peptide, representing the N-terminal tail of histone

H3 dimethylated at lysine 4, is a crucial tool for investigating the binding kinetics,

thermodynamics, and structural basis of interaction with "reader" proteins, which play a pivotal

role in chromatin regulation and gene expression. Understanding these interactions is

fundamental for deciphering the histone code and for the development of novel epigenetic

drugs.

Data Presentation: Quantitative Analysis of
H3K4(Me2) Peptide Interactions
The binding affinity of the H3K4(Me2) peptide to various reader domains is a critical parameter

in structural and functional studies. The following tables summarize quantitative data from

various biophysical techniques, offering a comparative overview of binding affinities.

Table 1: Binding Affinities of H3K4 Dimethylated Peptides with Various Reader Domains
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Histone Peptide Reader Domain
Binding Affinity
(Kd)

Technique

H3K4me2 (1-15) BPTF PHD finger 5.0 µM
Isothermal Titration

Calorimetry (ITC)

H3K4me2 Set3 PHD finger 30 µM
Fluorescence

Spectroscopy

H3K4me2 ING2 PHD finger
~10-fold weaker than

H3K4me3
NMR Spectroscopy

Table 2: Comparative Binding Affinities of Different H3K4 Methylation States

Reader
Domain

H3K4me1 (Kd) H3K4me2 (Kd) H3K4me3 (Kd) Technique

ING2 PHD finger

two orders of

magnitude

weaker than

H3K4me3

one order of

magnitude

weaker than

H3K4me3

1-10 µM

Tryptophan

Fluorescence &

NMR

BPTF PHD finger
Weaker than

H3K4me2
~5.0 µM ~2.7 µM

Isothermal

Titration

Calorimetry (ITC)

Set3 PHD finger - 30 µM 20 µM
Fluorescence

Spectroscopy

Experimental Protocols
Detailed methodologies for key experiments involving the H3K4(Me2) (1-20) peptide are

provided below. These protocols are intended as a starting point and may require optimization

based on the specific reader protein and experimental conditions.

Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a

complete thermodynamic profile of the interaction, including the dissociation constant (Kd),
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stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]

Materials:

Purified reader domain protein

Synthetic H3K4(Me2) (1-20) peptide (e.g., from CD BioSciences or MyBioSource)[2][3]

ITC instrument (e.g., MicroCal iTC200)

ITC buffer (e.g., PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, pH

6.5-7.4)[4]

Hamilton syringe

Procedure:

Sample Preparation:

Thoroughly dialyze both the protein and peptide against the same ITC buffer to minimize

buffer mismatch effects.[5]

Determine accurate concentrations of the protein and peptide using a reliable method

(e.g., UV-Vis spectroscopy).

A typical starting concentration is 40 µM for the protein in the sample cell and 400 µM for

the peptide in the syringe.[5]

Instrument Setup:

Set the experimental temperature (e.g., 25°C).[4]

Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[5]

Titration:

Load the protein solution into the sample cell (~350 µl for a 200 µl cell to ensure complete

filling).[5]
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Load the peptide solution into the injection syringe.

Perform an initial small injection (e.g., 0.5 µl) to account for initial mixing effects, followed

by a series of larger injections (e.g., 18 injections of 2 µl each).[5]

Data Analysis:

Integrate the raw ITC data to obtain the heat change for each injection.

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using

software like Origin® to determine the Kd, n, ΔH, and ΔS.[6]

Protocol 2: X-ray Crystallography of a Reader Domain-
H3K4(Me2) Peptide Complex
X-ray crystallography provides high-resolution structural information about the interaction

between a reader domain and the H3K4(Me2) peptide, revealing the precise molecular

contacts.[7][8][9]

Materials:

Highly purified reader domain protein (>95% purity)

Synthetic H3K4(Me2) (1-20) peptide

Crystallization screens (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research)

[10]

Crystallization plates (e.g., 96-well VDX plates)[10]

X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

Complex Formation:

Mix the purified reader domain protein with a molar excess of the H3K4(Me2) (1-20)
peptide (e.g., 1:3 to 1:5 molar ratio) to ensure saturation of the binding site.
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Crystallization Screening:

Set up crystallization trials using the sitting-drop vapor diffusion method. Mix 1 µl of the

protein-peptide complex with 1 µl of the reservoir solution.[10]

Screen a wide range of conditions (precipitants, pH, salts, and additives).

Crystal Optimization:

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the

concentrations of the components of the successful condition to obtain diffraction-quality

crystals.

Data Collection:

Cryo-protect the crystals by soaking them in a solution containing the reservoir solution

and a cryo-protectant (e.g., glycerol, ethylene glycol).

Flash-cool the crystals in liquid nitrogen.

Collect X-ray diffraction data at a synchrotron source for high-resolution data.[10]

Structure Determination:

Process the diffraction data using appropriate software.

Solve the structure using molecular replacement if a homologous structure is available, or

by other phasing methods.

Build and refine the model of the protein-peptide complex.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution,

providing information on binding affinity, kinetics, and mapping the interaction interface.[7][8]

Materials:
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15N-labeled purified reader domain protein

Unlabeled synthetic H3K4(Me2) (1-20) peptide

NMR buffer (e.g., phosphate buffer with 150 mM NaCl, 2 mM TCEP, at a specific pH, in 90%

H2O/10% D2O)

NMR spectrometer

Procedure:

Sample Preparation:

Express and purify the reader domain with uniform 15N labeling.

Prepare a solution of the 15N-labeled protein at a suitable concentration for NMR (e.g.,

100-200 µM).

Prepare a concentrated stock solution of the unlabeled H3K4(Me2) peptide in the same

NMR buffer.

1H-15N HSQC Titration:

Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein alone.

Titrate increasing amounts of the unlabeled H3K4(Me2) peptide into the protein sample.

Acquire a 1H-15N HSQC spectrum after each addition of the peptide.[8]

Data Analysis:

Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals

upon peptide binding. Residues with significant CSPs are likely at or near the binding

interface.[7]

The magnitude of the CSPs can be plotted against the molar ratio of peptide to protein to

determine the dissociation constant (Kd).
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Visualizations
The following diagrams illustrate key concepts and workflows related to the study of the

H3K4(Me2) (1-20) peptide.

H3K4me2 Recognition and Downstream Signaling

H3K4me2 on Histone H3 Tail

Reader Protein
(e.g., PHD finger, Tudor domain)

Binding

Effector Complex
(e.g., Chromatin Remodeler, HAT/HDAC)

Recruitment

Regulation of Gene Expression

Modulation

Click to download full resolution via product page

Caption: H3K4me2 signaling pathway.
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Isothermal Titration Calorimetry (ITC) Workflow

Sample Preparation
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Caption: ITC experimental workflow.
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X-ray Crystallography Workflow for Protein-Peptide Complex

Form Protein-Peptide Complex

Crystallization Screening

Crystal Optimization

X-ray Data Collection
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High-Resolution Structure
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Caption: X-ray crystallography workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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